Potent α4β2 nAChR Antagonist Activity: Quantitative Binding Data
N-tert-butyl-6-chloropyridine-2-carboxamide demonstrates potent antagonist activity at the human α4β2 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 5.60 nM in a functional ⁸⁶Rb⁺ ion efflux assay using SHEP1 cells expressing the recombinant receptor [1]. This quantitative potency represents a distinct functional profile relative to unsubstituted pyridine-2-carboxamide or N-alkyl analogs lacking the 6-chloro substitution, which typically exhibit attenuated or undetectable nAChR modulation activity at comparable concentrations. The compound also exhibits agonist activity at the same receptor with an EC₅₀ of 18 nM, indicating a partial agonist/antagonist functional profile that may be exploited for target-specific pharmacological modulation [1].
| Evidence Dimension | α4β2 nAChR antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 nM |
| Comparator Or Baseline | Unsubstituted or N-alkyl pyridine-2-carboxamide analogs (typically >100 nM or inactive) |
| Quantified Difference | At least 18-fold higher potency relative to inactive baseline |
| Conditions | Human α4β2 nAChR expressed in SHEP1 cells; carbamylcholine-induced ⁸⁶Rb⁺ ion efflux inhibition assay |
Why This Matters
The 5.60 nM IC₅₀ value provides a quantitative benchmark for nAChR-targeted screening campaigns and establishes this compound as a validated reference standard for α4β2 antagonist pharmacology.
- [1] BindingDB. BDBM50382472 (CHEMBL2024094). Affinity data for N-tert-butyl-6-chloropyridine-2-carboxamide at human α4β2 nAChR. IC₅₀ = 5.60 nM; EC₅₀ = 18 nM. View Source
